molecular formula C9H5NaO2 B1629320 Sodium 3-phenylpropiolate CAS No. 7063-23-2

Sodium 3-phenylpropiolate

Cat. No.: B1629320
CAS No.: 7063-23-2
M. Wt: 168.12 g/mol
InChI Key: UPKFIFCNCXVKDL-UHFFFAOYSA-M
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Description

Sodium 3-phenylpropiolate is an organic compound with the molecular formula C9H7NaO2. It is a sodium salt of 3-phenylpropiolic acid and is known for its applications in organic synthesis and as a building block in the preparation of various chemical compounds. This compound is characterized by the presence of a phenyl group attached to a propiolate moiety, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-phenylpropiolate can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropiolic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where the acid is neutralized by the base to form the sodium salt. The reaction can be represented as follows:

C9H7COOH+NaOHC9H7COONa+H2O\text{C}_9\text{H}_7\text{COOH} + \text{NaOH} \rightarrow \text{C}_9\text{H}_7\text{COONa} + \text{H}_2\text{O} C9​H7​COOH+NaOH→C9​H7​COONa+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the copper-catalyzed coupling of benzyl halides with alkynoic acids under ligand-free conditions. This method is advantageous due to its high yield and the use of readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-phenylpropiolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper Catalysts: Used in esterification reactions.

    Sulfinic Acids or Sodium Sulfinates: Used in cyclization reactions to form sulfonylated products.

    Oxidizing Agents: Such as potassium persulfate, used in various oxidative reactions.

Major Products:

    Benzyl 3-phenylpropiolates: Formed through esterification.

    Coumarin Derivatives: Formed through cyclization reactions.

Scientific Research Applications

Sodium 3-phenylpropiolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-phenylpropiolate in its reactions involves the activation of the propiolate moiety, which can undergo nucleophilic or electrophilic attacks depending on the reaction conditions. In cyclization reactions, the propiolate group acts as an electrophile, facilitating the formation of cyclic structures. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the reagents and catalysts used.

Comparison with Similar Compounds

    Ethyl 3-phenylpropiolate: Similar in structure but with an ethyl ester group instead of a sodium salt.

    Methyl 3-phenylpropiolate: Another ester derivative with a methyl group.

    Phenylpropiolic Acid: The parent acid from which sodium 3-phenylpropiolate is derived.

Uniqueness: this compound is unique due to its ionic nature, which imparts different solubility and reactivity characteristics compared to its ester counterparts. Its sodium salt form makes it more soluble in water, facilitating its use in aqueous reactions and industrial processes.

Properties

IUPAC Name

sodium;3-phenylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKFIFCNCXVKDL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635517
Record name Sodium 3-phenylprop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7063-23-2
Record name Sodium 3-phenylprop-2-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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